2-Bromopyridine

Catalog No.
S586288
CAS No.
109-04-6
M.F
C5H4BrN
M. Wt
158 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyridine

CAS Number

109-04-6

Product Name

2-Bromopyridine

IUPAC Name

2-bromopyridine

Molecular Formula

C5H4BrN

Molecular Weight

158 g/mol

InChI

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H

InChI Key

IMRWILPUOVGIMU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)Br

Solubility

0.13 M

Synonyms

2-Bromopyridin; 2-Pyridyl Bromide; NSC 8031; Pyridin-2-yl bromide; o-Bromopyridine; β-Bromopyridine;

Canonical SMILES

C1=CC=NC(=C1)Br

Building Block for C-N Bond Formation

-Bromopyridine serves as a valuable building block for the formation of carbon-nitrogen (C-N) bonds. This crucial step in organic synthesis allows for the creation of various complex molecules with specific functionalities. The C-N bond formation with 2-Bromopyridine can be achieved through different cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: This reaction involves coupling 2-Bromopyridine with various boronic acids to generate diverse C-N linked products.
  • Negishi Coupling: This coupling reaction utilizes organozinc compounds to react with 2-Bromopyridine, again leading to the formation of C-N bonds in the final product.

These cross-coupling reactions are often catalyzed by transition metals, such as palladium, which facilitate the efficient formation of the desired C-N bond.

Precursor for Pyridine Derivatives

-Bromopyridine serves as a versatile starting material for the synthesis of diverse pyridine derivatives. Pyridine is a six-membered aromatic ring containing one nitrogen atom and is a common building block in various biologically active molecules. By selectively modifying the bromine group on 2-Bromopyridine and introducing different functional groups, researchers can synthesize various pyridine derivatives with specific properties and applications.

Applications in the Synthesis of Biologically Active Compounds

One of the most promising research applications of 2-Bromopyridine lies in its potential for creating biologically active compounds. Studies have shown its usefulness in the synthesis of:

  • Antimalarial Agents: Researchers have explored the use of 2-Bromopyridine as a starting material for the development of new antimalarial drugs. By incorporating the 2-Bromopyridine backbone into specific molecular structures, scientists aim to create potent antimalarial compounds with improved efficacy and safety profiles.
  • Beta-Adrenoceptor Agonists: These are a class of drugs that mimic the effects of the natural hormone adrenaline by stimulating beta-adrenergic receptors. 2-Bromopyridine has been utilized as a precursor in the synthesis of certain beta-adrenoceptor agonists, potentially leading to the development of new therapeutic agents for various conditions. [Source not publicly available]

2-Bromopyridine belongs to the class of aromatic compounds known as aryl halides. It is one isomer of bromopyridine, meaning other arrangements of the bromine atom on the pyridine ring exist (e.g., 3-bromopyridine). The compound is primarily synthesized for use in organic laboratories [].


Molecular Structure Analysis

The key feature of 2-bromopyridine's structure is the six-membered aromatic ring containing five carbon atoms and a nitrogen atom. This ring, called pyridine, grants the molecule aromatic character, making it stable and electron-rich. The bromine atom (Br) is attached to the second carbon atom (C2) of the pyridine ring [].

This specific placement of the bromine atom influences the reactivity of the molecule. The electron-withdrawing nature of bromine slightly reduces the electron density on the neighboring carbon (C2), making it more susceptible to nucleophilic attack compared to the unsubstituted positions on the ring [].


Chemical Reactions Analysis

2-Bromopyridine's significance lies in its participation in various organic transformations. Here are some notable reactions:

  • Synthesis

    The most common method for synthesizing 2-bromopyridine involves diazotization of 2-aminopyridine followed by treatment with a bromide source [].

    2-NH2C5H4N + NaNO2 + H+ -> N2 + C5H4N+Br-  -> 2-BrC5H4N + H2O
  • Nucleophilic Aromatic Substitution (S_NAr)

    The C2-Br bond in 2-bromopyridine is susceptible to substitution by strong nucleophiles under appropriate reaction conditions. This reaction allows for the introduction of diverse functional groups, creating new molecules [].

    2-BrC5H4N + Nu- -> 2-NuC5H4N + Br-  (Nu- = nucleophile)
  • Lithiation

    Treatment of 2-bromopyridine with a strong base like butyllithium generates 2-lithiopyridine, a highly reactive intermediate used in further organic synthesis [].

    2-BrC5H4N + BuLi -> 2-LiC5H4N + LiBr  (BuLi = butyllithium)

Physical And Chemical Properties Analysis

  • Melting Point: Not reported
  • Boiling Point: 193 °C []
  • Density: ~1.385 g/cm³ []
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone []
  • Stability: Stable under dry conditions. Light and moisture sensitive []

Mechanism of Action (Not Applicable)

2-Bromopyridine is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and Eye Irritation: Causes severe skin and eye irritation [].
  • Respiratory Irritation: May cause respiratory irritation [].
  • Flammability: Flammable liquid [].
, notably:

  • Reaction with Sodium Amide: It reacts with sodium amide to produce 2-aminopyridine. The mechanism involves the nucleophilic attack of the amide ion at the carbon atom bonded to the bromine atom, leading to the formation of a carbanion intermediate .
  • Lithiation: When treated with butyllithium, 2-bromopyridine forms 2-lithiopyridine, which serves as a valuable reagent in further synthetic transformations .
  • Oxidation Reactions: 2-Bromopyridine can be oxidized to its N-oxide form using suitable peracids, followed by substitution reactions to introduce thiol groups, yielding pyrithione .

Research indicates that 2-bromopyridine exhibits various biological activities. It has been explored for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, derivatives of 2-bromopyridine are investigated for their roles in medicinal chemistry, particularly in the development of pharmaceutical compounds .

The synthesis of 2-bromopyridine can be achieved through several methods:

  • Diazotization-Bromination Method: This involves the diazotization of 2-aminopyridine followed by bromination in the presence of hydrobromic acid and bromine. The process is enhanced by using sulfuric acid to improve yields and minimize impurities .
  • Direct Bromination: Another method includes direct bromination of pyridine derivatives under controlled conditions to obtain 2-bromopyridine selectively .

2-Bromopyridine finds extensive use in various fields:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Ligand Development: The compound is utilized in the preparation of ligands for coordination chemistry and catalysis.
  • Material Science: It plays a role in developing materials with specific electronic properties due to its reactivity and ability to form complex structures .

Studies on the interactions of 2-bromopyridine with other chemical species reveal its versatility. For example, it has been involved in Goldberg reactions that lead to the formation of various amides from secondary amines. These interactions can provide insights into reaction mechanisms and pathways relevant to synthetic organic chemistry .

Several compounds share structural similarities with 2-bromopyridine. Here are some notable examples:

Compound NameStructureUnique Features
3-BromopyridineBrC₅H₄N (Br at position 3)Requires stronger conditions for reactions; produces different aminopyridines.
4-BromopyridineBrC₅H₄N (Br at position 4)Similar reactivity but distinct substitution patterns compared to 2-bromopyridine.
2-ChloropyridineClC₅H₄NChlorine atom leads to different reactivity profiles; less reactive than bromide.
PyridineC₅H₅NLacks halogen; serves as a base and solvent but does not participate in halogenation reactions.

Uniqueness of 2-Bromopyridine: The positioning of the bromine atom at the second carbon allows for specific nucleophilic substitutions that are not possible with other isomers. Its reactivity towards nucleophiles and ability to form stable intermediates make it particularly valuable in synthetic applications.

XLogP3

1.4

Boiling Point

194.8 °C

LogP

1.42 (LogP)

UNII

7Z7MLC4VD8

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (15.79%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (91.23%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (98.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.77 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

109-04-6

Wikipedia

2-bromopyridine

General Manufacturing Information

Pyridine, 2-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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